

The Antineoplastic Profile of Serabelisib: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

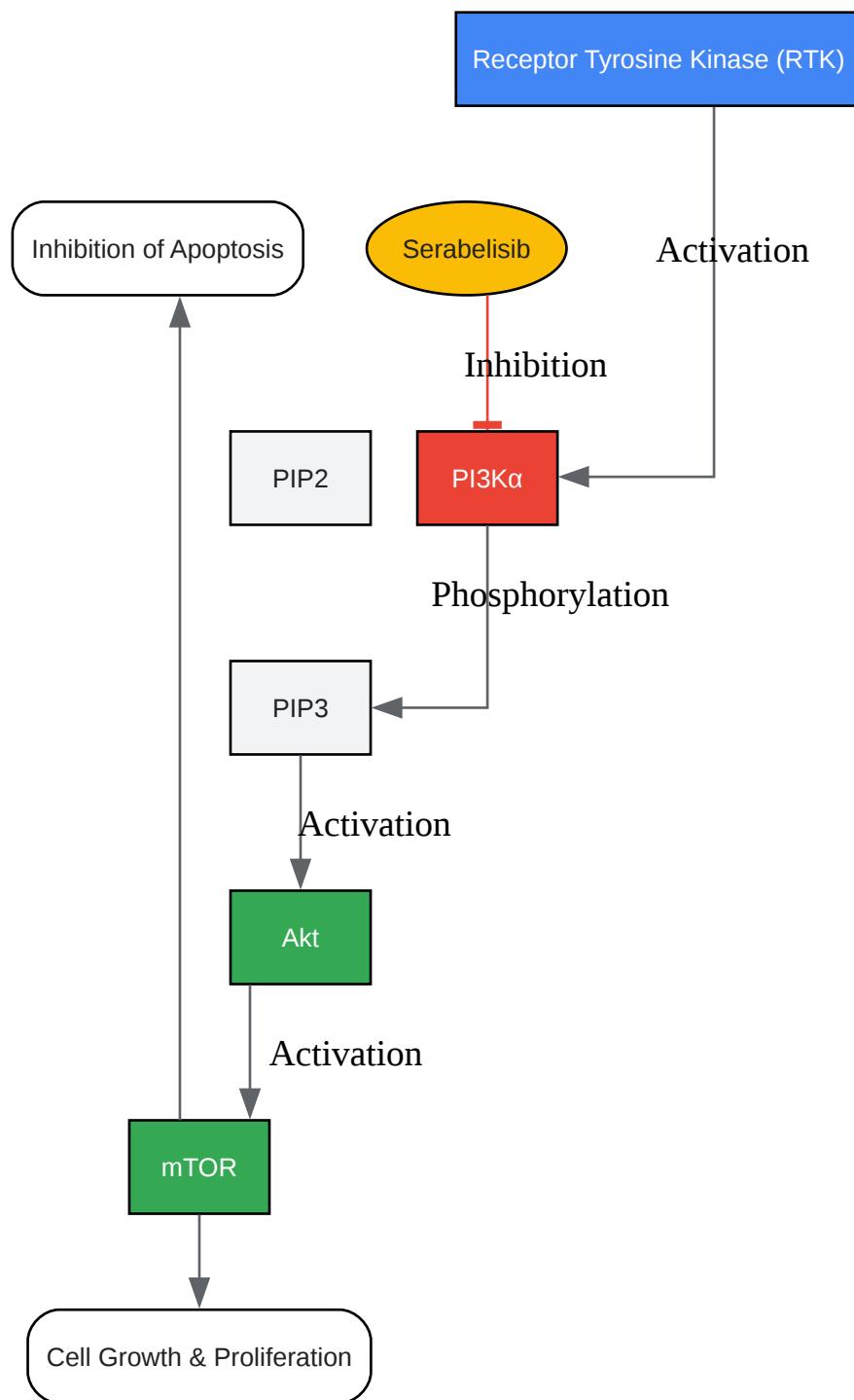
Compound of Interest

Compound Name:	Serabelisib
Cat. No.:	B8054899

[Get Quote](#)

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract


Serabelisib (also known as TAK-117 and MLN1117) is an orally bioavailable, potent, and selective small molecule inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3K α). Dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent event in a multitude of human cancers, often driven by activating mutations in the PIK3CA gene, which encodes the p110 α catalytic subunit of PI3K. By specifically targeting PI3K α , **Serabelisib** aims to inhibit downstream signaling, leading to the suppression of tumor cell growth, proliferation, and survival, ultimately inducing apoptosis. This technical guide provides a comprehensive overview of the preclinical and clinical antineoplastic activity of **Serabelisib**, detailing its mechanism of action, efficacy in various cancer models, and the methodologies employed in its evaluation.

Mechanism of Action: Selective Inhibition of the PI3K/Akt/mTOR Pathway

Serabelisib exerts its anticancer effects by selectively inhibiting the catalytic activity of PI3K α . [1] This kinase is a critical node in the PI3K/Akt/mTOR signaling cascade, a pathway that is central to regulating cell growth, metabolism, and survival. In many cancers, activating mutations in PIK3CA lead to constitutive activation of this pathway, promoting uncontrolled cell proliferation and resistance to apoptosis.

Serabelisib's targeted inhibition of PI3K α blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The subsequent reduction in PIP3 levels prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt. Deactivation of Akt, in turn, leads to the modulation of numerous downstream targets, including the mammalian target of rapamycin (mTOR), resulting in the inhibition of protein synthesis and cell cycle progression, and the promotion of apoptosis.

[1]

[Click to download full resolution via product page](#)

Figure 1. Simplified signaling pathway of Serabelisib's mechanism of action.

Preclinical Antineoplastic Activity In Vitro Efficacy

Serabelisib has demonstrated potent and selective inhibitory activity against PI3K α in biochemical assays and antiproliferative effects in various cancer cell lines, particularly those harboring PIK3CA mutations.

Parameter	Value	Assay Type	Reference
IC50 vs. PI3K α	21 nmol/L	Cell-free kinase assay	[2] [3]
Inhibition of Proliferation in PIK3CA-mutant breast cancer cells	~2 μ M	Cell viability assay	[4]

Table 1. In Vitro Activity of **Serabelisib**

It is noteworthy that **Serabelisib** shows significantly less activity in PTEN-deficient tumor cells, where the PI3K pathway activation is independent of PI3K α .[\[2\]](#)[\[4\]](#) This highlights the importance of patient selection based on the underlying genetic drivers of the disease.

In Vivo Efficacy

Preclinical studies using murine xenograft models of human cancers have demonstrated the in vivo antineoplastic activity of **Serabelisib**. Administration of **Serabelisib** resulted in a dose-dependent inhibition of tumor growth in models bearing PIK3CA oncogenic mutations.[\[1\]](#)[\[2\]](#) The antitumor activity has been shown to be driven by the total plasma exposure to the drug.[\[2\]](#) For instance, in breast carcinoma xenograft models with PIK3CA mutations, **Serabelisib** administration led to significant tumor growth inhibition.[\[2\]](#)

Cancer Model	Dosing Regimen	Observed Effect	Reference
Breast Carcinoma Xenograft (PIK3CA mutant)	30-60 mg/kg	Dose-dependent tumor growth inhibition	[4]
Endometrial and Breast Cancer Xenografts (in combination with sapanisertib and paclitaxel)	Not specified	Complete inhibition of tumor growth/tumor regression	[5]

Table 2. In Vivo Antitumor Activity of **Serabelisib**

Clinical Antineoplastic Activity

Serabelisib has been evaluated in several clinical trials, both as a monotherapy and in combination with other anticancer agents, in patients with advanced solid tumors.

Monotherapy Studies

A first-in-human, Phase I dose-escalation study (NCT01449370) evaluated the safety, pharmacokinetics, and preliminary antitumor activity of **Serabelisib** in patients with advanced solid malignancies. The study explored both once-daily and intermittent dosing schedules.

Trial Identifier	Dosing Schedule	Key Efficacy Results	Patient Population	Reference
NCT01449370	Once-daily	3 partial responses	Advanced solid tumors	[1][6]
Intermittent (MWF/MTuW)	1 partial response, 12 patients with stable disease ≥ 3 months (all with PIK3CA mutations)	Advanced solid tumors with PIK3CA mutations		[1][6]

Table 3. Clinical Activity of **Serabelisib** Monotherapy

The results of this study suggested that intermittent dosing had a more acceptable safety profile and allowed for higher dose administration. While single-agent activity was observed, the overall response rates were modest, prompting further investigation in combination therapies.

Combination Therapy Studies

A Phase I dose-escalation study (NCT03154294) investigated **Serabelisib** in combination with the mTOR inhibitor sapanisertib and the chemotherapeutic agent paclitaxel in heavily pretreated patients with advanced solid tumors, including ovarian, breast, and endometrial cancers.

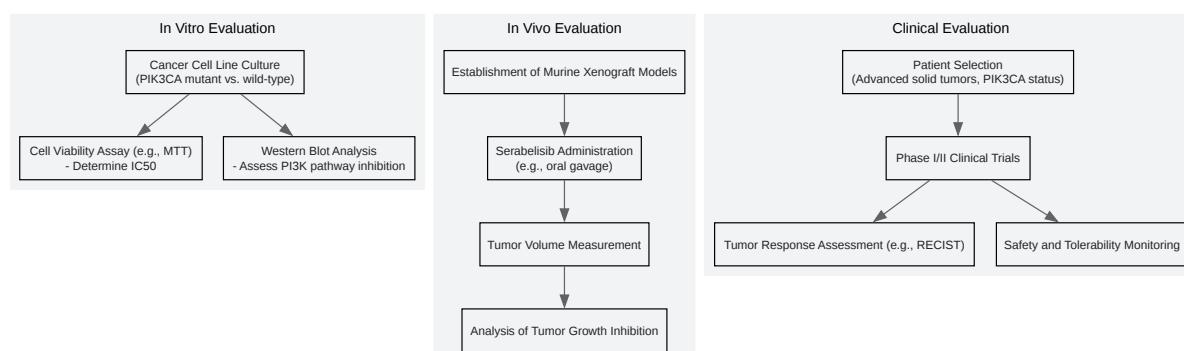

Trial Identifier	Combination Agents	Overall Response Rate (ORR)	Clinical Benefit Rate (CBR)	Patient Population	Reference
NCT03154294	Sapanisertib + Paclitaxel	47%	73%	15 evaluable patients with advanced solid tumors	[7][8]

Table 4. Clinical Activity of Serabelisib in Combination Therapy

The combination regimen demonstrated promising clinical activity in this heavily pretreated patient population, particularly in those with aberrations in the PI3K/Akt/mTOR pathway.[7][8]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the antineoplastic activity of **Serabelisib**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A First-in-Human, Phase I, Dose-Escalation Study of TAK-117, a Selective PI3K α Isoform Inhibitor, in Patients with Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleck.co.jp [selleck.co.jp]
- 3. selleckchem.com [selleckchem.com]
- 4. MLN-1117 | PI3K α (phosphoinositide 3-kinase) inhibitor | CAS 1268454-23-4 | Buy MLN-1117 from Supplier InvivoChem [invivochem.com]
- 5. Serabelisib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. A First-in-Human, Phase I, Dose-Escalation Study of TAK-117, a Selective PI3K α Isoform Inhibitor, in Patients with Advanced Solid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I dose escalation study of dual PI3K/mTOR inhibition by Sapanisertib and Serabelisib in combination with paclitaxel in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Antineoplastic Profile of Serabelisib: A Technical Overview for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8054899#antineoplastic-activity-of-serabelisib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com